[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
2’'-O-Galloylmyricitrin: is a naturally occurring flavonoid glycoside found in various plants, particularly in the herbs of Polygonum capitatum . It is known for its potential biological activities and is often studied for its pharmacological properties. The compound has a molecular formula of C28H24O16 and a molecular weight of 616.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. The reaction is usually carried out in the presence of a catalyst such as pyridine or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2’'-O-Galloylmyricitrin is often achieved through extraction from natural sources, particularly from plants like Polygonum capitatum. The extraction process involves solvent extraction using solvents like methanol or ethanol, followed by purification steps such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Galloylmyricitrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’'-O-Galloylmyricitrin .
Scientific Research Applications
2’'-O-Galloylmyricitrin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Medicine: Research has shown that 2’'-O-Galloylmyricitrin exhibits anticancer, antimicrobial, and antiviral activities, making it a promising compound for drug development.
Mechanism of Action
The mechanism of action of 2’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2’'-O-Galloylmyricitrin is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Myricitrin: A flavonoid glycoside with similar antioxidant properties but lacks the galloyl group.
3’'-O-Galloylmyricitrin: Another galloylated derivative of myricitrin with similar biological activities.
Myricetin 3-O-galactoside: A glycoside of myricetin with different sugar moieties and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making 2’'-O-Galloylmyricitrin a unique and valuable compound for research and industrial applications.
Biological Activity
The compound [2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate is a complex flavonoid derivative with significant biological activities. This article aims to summarize its biological properties based on existing literature and research findings.
Structural Characteristics
This compound belongs to the flavonoid class of polyphenolic compounds. Its molecular formula is C29H34O17, and it features multiple hydroxyl groups that contribute to its antioxidant properties. The specific arrangement of these functional groups influences its interaction with various biological systems.
1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound exhibits strong radical scavenging activity, which helps in reducing oxidative stress in cells. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
2. Neuroprotective Effects
Recent research has indicated that flavonoids can promote neuroplasticity and protect against neurodegenerative diseases. The compound has been shown to enhance synaptogenesis and neurogenesis by activating signaling pathways such as MAPK/Erk, which are crucial for neuronal survival and function .
3. Anti-inflammatory Properties
The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is significant in the context of chronic inflammatory diseases, where oxidative stress and inflammation are intertwined.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice treated with this compound, researchers observed an increase in brain-derived neurotrophic factor (BDNF) levels. This increase correlated with improved cognitive function and reduced markers of neuroinflammation . The mechanism was linked to the modulation of the CREB signaling pathway.
Case Study 2: Antioxidant Efficacy
A comparative study evaluated the antioxidant capacity of this flavonoid against standard antioxidants like ascorbic acid and tocopherol. Results indicated that the compound exhibited superior free radical scavenging activity, particularly in lipid peroxidation assays .
Research Findings
Study | Findings | Methodology |
---|---|---|
Study A | Enhanced synaptogenesis in neuronal cultures | In vitro assays measuring CREB phosphorylation |
Study B | Significant reduction in oxidative stress markers | In vivo models assessing brain tissue levels of malondialdehyde |
Study C | Inhibition of TNF-alpha production | ELISA assays on cultured macrophages |
Properties
Molecular Formula |
C28H24O16 |
---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3 |
InChI Key |
IXDHJNNHLVGCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |
Origin of Product |
United States |
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